molecular formula C9H8F3N5O3 B14880113 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14880113
M. Wt: 291.19 g/mol
InChI Key: CNHDGNVYEXIOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole and pyrimidine rings, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the introduction of the aminomethyl group. The pyrimidine ring is then constructed, and the trifluoroethyl group is added in the final steps. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole or pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and pyrimidine derivatives, such as:

  • 5-(aminomethyl)-1,2,4-oxadiazole
  • 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

What sets 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C9H8F3N5O3

Molecular Weight

291.19 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H8F3N5O3/c10-9(11,12)3-17-2-4(7(18)15-8(17)19)6-14-5(1-13)20-16-6/h2H,1,3,13H2,(H,15,18,19)

InChI Key

CNHDGNVYEXIOHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)C2=NOC(=N2)CN

Origin of Product

United States

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